molecular formula C5H6N2O3S B1396657 2-Mercapto-5-methoxypyrimidine-4,6-diol CAS No. 7421-45-6

2-Mercapto-5-methoxypyrimidine-4,6-diol

Cat. No. B1396657
CAS RN: 7421-45-6
M. Wt: 174.18 g/mol
InChI Key: RMKWXURHNBGCDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Mercapto-5-methoxypyrimidine-4,6-diol involves the reaction of dimethyl 2-methoxymalonate and thiourea in the presence of sodium . The reaction is carried out in methanol at 80°C for 10 hours . After completion of the reaction, the solvent is evaporated, and the product is extracted with water and ethyl acetate . The aqueous layer is acidified to pH 1 with hydrochloric acid, and the precipitate is collected by filtration and dried in vacuo to yield the title compound .


Molecular Structure Analysis

The molecular structure of 2-Mercapto-5-methoxypyrimidine-4,6-diol consists of a pyrimidine ring substituted with a mercapto group at the 2-position, a methoxy group at the 5-position, and hydroxyl groups at the 4 and 6-positions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Mercapto-5-methoxypyrimidine-4,6-diol and related compounds involves complex chemical reactions, including methoxylation, nitration, ammoniation, reduction, and cyclization. These compounds are synthesized from starting materials like 2,6-dichloropyridine, achieving overall yields up to 45.7% (Meng, 2010). The structural identification of these compounds is performed using techniques such as 1H NMR, MS, and IR spectroscopy, confirming their complex heterocyclic structures (Tian-yu, 2010).

Application in Materials Science

In materials science, mercaptopyrimidines, including derivatives of 2-Mercapto-5-methoxypyrimidine-4,6-diol, have been studied for their corrosion inhibition properties on iron in the presence of carbon dioxide. These compounds show significant inhibition activity, with effectiveness up to 99% at very low concentrations, indicating their potential as corrosion inhibitors in industrial applications (Reznik et al., 2008).

Biomedical Research

In biomedical research, 2-Mercapto-5-methoxypyrimidine-4,6-diol and its derivatives have been explored for their antitumor properties. Novel dihydropyrimidine, thiazolo[3,2-a]pyrimidine, and pyrano[2,3-d]pyrimidine derivatives synthesized from 2-mercapto-5-methoxypyrimidine-4,6-diol have shown significant in vitro anticancer activity against various human cancer cell lines, demonstrating their potential as anticancer agents (Abdo, 2015).

Environmental Applications

Furthermore, the synthesis of [14C]pyrithiobac-sodium from 4,6-dihydroxy-2-mercaptopyrimidine, a derivative of 2-Mercapto-5-methoxypyrimidine-4,6-diol, has been reported for environmental fate studies in soils and plants. This research highlights the role of these compounds in agricultural chemistry, particularly in understanding the environmental impact of pyrithiobac-sodium, a herbicide (Ravi et al., 2006).

Safety And Hazards

The safety data sheet for 2-Mercapto-5-methoxypyrimidine-4,6-diol was not found in the search results. Therefore, it is recommended to handle this compound with general laboratory precautions. Avoid ingestion, inhalation, and contact with skin and eyes. Use appropriate personal protective equipment and work in a well-ventilated area .

properties

IUPAC Name

6-hydroxy-5-methoxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c1-10-2-3(8)6-5(11)7-4(2)9/h1H3,(H3,6,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKWXURHNBGCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=S)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-5-methoxypyrimidine-4,6-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercapto-5-methoxypyrimidine-4,6-diol
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2-Mercapto-5-methoxypyrimidine-4,6-diol
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2-Mercapto-5-methoxypyrimidine-4,6-diol
Reactant of Route 4
2-Mercapto-5-methoxypyrimidine-4,6-diol
Reactant of Route 5
2-Mercapto-5-methoxypyrimidine-4,6-diol
Reactant of Route 6
2-Mercapto-5-methoxypyrimidine-4,6-diol

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